molecular formula C22H21ClN2O2 B4300221 1-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

1-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

Cat. No.: B4300221
M. Wt: 380.9 g/mol
InChI Key: QXXRZWISEZPUOD-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is an organic compound with a complex structure that includes a chlorinated methoxyphenyl group, an ethyl group, and a phenyl group attached to a tetrahydroindazole core

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of Substituents: The chlorinated methoxyphenyl group, ethyl group, and phenyl group are introduced through various substitution reactions, often involving halogenation, alkylation, and arylation reactions.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the tetrahydroindazole core, which is then further functionalized to obtain the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic compounds.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases and conditions. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the development of new industrial chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c1-3-17-22-19(11-15(12-20(22)26)14-7-5-4-6-8-14)25(24-17)18-13-16(23)9-10-21(18)27-2/h4-10,13,15H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXRZWISEZPUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 2
Reactant of Route 2
1-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 3
1-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 4
1-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 5
1-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
Reactant of Route 6
1-(5-CHLORO-2-METHOXYPHENYL)-3-ETHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

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